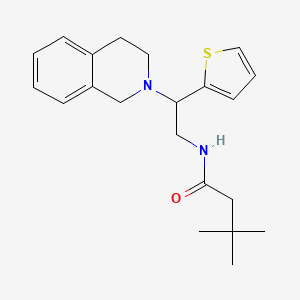

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3,3-dimethylbutanamide

Description

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-3,3-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2OS/c1-21(2,3)13-20(24)22-14-18(19-9-6-12-25-19)23-11-10-16-7-4-5-8-17(16)15-23/h4-9,12,18H,10-11,13-15H2,1-3H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZJPSIHMQTVJHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3,3-dimethylbutanamide generally involves multiple steps, starting with the preparation of the dihydroisoquinoline core and the thiophene ring. Key steps include:

Formation of the Dihydroisoquinoline Core: : Utilizing a Pictet–Spengler reaction to condense an aldehyde with an amine.

Thieno Compound Incorporation: : Forming the thiophene moiety through a series of Grignard reactions, often involving thiophene-2-carboxaldehyde.

Amide Bond Formation: : Coupling the intermediates with N,N-dimethylbutanamide using conventional amide bond-forming reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: On an industrial scale, optimizations for large-scale synthesis include the use of continuous flow reactors to ensure precise control over reaction conditions, thereby enhancing yield and purity. Industrial production might also employ biocatalytic methods, using enzyme-catalyzed steps to achieve more environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: : Undergoing oxidation, particularly at the dihydroisoquinoline core, using oxidizing agents like mCPBA (meta-Chloroperoxybenzoic acid) or KMnO₄ (potassium permanganate).

Reduction: : The thiophene ring can be selectively reduced under controlled conditions using reagents like lithium aluminum hydride (LiAlH₄).

Substitution: : The compound's thiophene moiety makes it prone to electrophilic substitution reactions, such as Friedel-Crafts acylation.

Common Reagents and Conditions:

Oxidation: : mCPBA in dichloromethane at 0°C to room temperature.

Reduction: : LiAlH₄ in anhydrous ether, under reflux.

Substitution: : AlCl₃ as a catalyst in nitrobenzene solvent.

Major Products:

Oxidized derivatives at the dihydroisoquinoline core.

Reduced forms of the thiophene ring, enhancing its reactivity and potential functionalization.

Various substitution products based on the nature of electrophiles used in the reactions.

Scientific Research Applications

Chemistry:

Used in organic synthesis as an intermediate for synthesizing more complex molecules.

A subject of study in heterocyclic chemistry due to its unique structural components.

Biology:

Investigation as a potential pharmaceutical lead compound for its bioactive properties.

Studied for interactions with biological macromolecules like proteins and nucleic acids.

Medicine:

Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Evaluated for its binding affinity and selectivity towards specific biological targets.

Industry:

Utilized in the development of advanced materials, including polymers and nanomaterials.

Employed in creating new agrochemical formulations for better crop protection.

Mechanism of Action

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3,3-dimethylbutanamide exerts its effects by interacting with multiple molecular targets. The dihydroisoquinoline core is known to mimic endogenous amines, thereby influencing neurotransmitter receptors. The thiophene moiety adds electron-donating properties, enhancing interaction with electron-deficient sites on proteins or enzymes. The butanamide side chain improves lipophilicity, facilitating membrane permeability and bioavailability. Together, these features allow the compound to modulate specific signaling pathways and biochemical processes, leading to its varied biological activities.

Comparison with Similar Compounds

N-(2-(4,5-Dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3,3-dimethylbutanamide: : Substitution of thiophene with furan, altering electronic properties.

N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(pyridin-2-yl)ethyl)-3,3-dimethylbutanamide: : Replacement of thiophene with pyridine, impacting hydrogen bonding capabilities.

Uniqueness:

The specific combination of a dihydroisoquinoline core with a thiophene ring and a butanamide side chain provides a unique balance of stability, reactivity, and biological activity.

That’s the scoop on N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3,3-dimethylbutanamide. Quite the mouthful, but full of fascinating potential!

Biological Activity

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3,3-dimethylbutanamide is a complex organic compound with potential pharmacological applications. Its structure incorporates a dihydroisoquinoline moiety, a thiophene ring, and a dimethylbutanamide group, suggesting diverse biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C24H26N2OS

- Molecular Weight : 390.5 g/mol

- CAS Number : 898424-51-6

Biological Activity Overview

The compound has shown promise in various biological assays, indicating potential therapeutic applications. Key areas of activity include:

- Anticancer Activity : Preliminary studies indicate that derivatives of isoquinoline compounds exhibit selective cytotoxicity against tumorigenic cell lines while sparing normal cells. For instance, compounds similar to this one have demonstrated effective inhibition of cancer cell proliferation in vitro .

- Antimicrobial Properties : The presence of the thiophene ring in the structure is associated with enhanced antibacterial and antifungal activities. Compounds with similar frameworks have been reported to exhibit significant antimicrobial effects against various pathogens .

- Neuroprotective Effects : Research on related compounds suggests neuroprotective properties, particularly in models of ischemia/reperfusion injury. These findings indicate a potential for use in treating neurodegenerative diseases .

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or microbial metabolism.

- Receptor Binding : Potential interactions with neurotransmitter receptors could explain observed neuroprotective effects.

Anticancer Activity

A study investigating the cytotoxic effects of isoquinoline derivatives revealed that certain analogs exhibited selective toxicity against human cancer cell lines while showing minimal effects on non-cancerous cells. For example, one derivative demonstrated an EC50 value of 32 ng/mL against WI-38 VA-13 (tumorigenic) compared to a much higher value for normal cells .

Antimicrobial Studies

In vitro tests showed that compounds related to this structure had minimal inhibitory concentrations (MICs) as low as 50 μg/mL against various bacterial strains, indicating strong antimicrobial potential .

Neuroprotection

Research on similar compounds highlighted their ability to scavenge reactive oxygen species (ROS) and protect neuronal cells from oxidative stress during ischemic events. This suggests that this compound might have applications in treating conditions like stroke or Alzheimer's disease .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-4-fluorobenzenesulfonamide | Lacks thiophene; includes fluorobenzene | Anticancer and antimicrobial |

| N-(2-(thiophen-2-yl)ethyl)-4-fluorobenzenesulfonamide | Lacks isoquinoline | Moderate antimicrobial |

| N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide | Lacks fluorine | Anticancer |

Q & A

Q. What are the critical steps in synthesizing N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3,3-dimethylbutanamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Amide bond formation : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to enhance efficiency .

- Control of reaction parameters : Temperature (e.g., maintaining 0–5°C for sensitive steps) and pH adjustments to stabilize intermediates and improve yield .

- Purification : Column chromatography or recrystallization to isolate the final product with high purity .

Q. Which spectroscopic and analytical techniques are essential for structural characterization of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- X-ray Crystallography : For unambiguous determination of 3D structure and intermolecular interactions .

Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?

- Methodological Answer :

- In vitro enzyme inhibition assays : Target enzymes (e.g., kinases, proteases) to assess binding affinity (IC50 values) .

- Cell viability assays : Use cancer cell lines (e.g., MCF-7, HeLa) to evaluate antiproliferative effects via MTT or ATP-based luminescence .

- Receptor binding studies : Radioligand displacement assays for GPCRs or ion channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Reproducibility checks : Replicate experiments under identical conditions (e.g., solvent, cell line, assay protocol) .

- Metabolic stability analysis : Use liver microsomes or hepatocytes to assess if discrepancies arise from compound degradation .

- Orthogonal assays : Validate results with alternative methods (e.g., SPR for binding kinetics vs. functional assays) .

Q. What strategies optimize the compound’s metabolic stability without compromising target affinity?

- Methodological Answer :

- Structural modifications : Introduce electron-withdrawing groups on the thiophene ring to reduce CYP450-mediated oxidation .

- Prodrug approaches : Mask polar groups (e.g., amides) with ester prodrugs to enhance bioavailability .

- In silico modeling : Use tools like Schrödinger’s QikProp to predict ADME properties and guide synthesis .

Q. How do the thiophene and dihydroisoquinoline moieties contribute to the compound’s structure-activity relationship (SAR)?

- Methodological Answer :

- Thiophene : The sulfur atom enhances π-stacking with aromatic residues in target proteins, while substituents modulate solubility and logP .

- Dihydroisoquinoline : The bicyclic structure provides rigidity, favoring entropic gains in binding. Modifications at the 3,4-positions alter steric interactions with hydrophobic pockets .

- Comparative SAR : Synthesize analogs (e.g., replacing thiophene with furan) and compare IC50 values to isolate moiety-specific effects .

Q. What advanced techniques are used to study the compound’s interaction with biological targets at the molecular level?

- Methodological Answer :

- Cryo-EM or X-ray crystallography : Resolve binding modes in protein-ligand complexes .

- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes over time (e.g., RMSD plots) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to optimize interactions .

Data Contradiction and Experimental Design

Q. How should researchers design experiments to address low reproducibility in cytotoxicity assays?

- Methodological Answer :

- Standardize cell culture conditions : Use identical passage numbers, serum batches, and incubation times .

- Include positive controls : Reference compounds (e.g., doxorubicin) to validate assay sensitivity .

- Dose-response curves : Test a wide concentration range (e.g., 1 nM–100 µM) to capture full efficacy and toxicity profiles .

Q. What methodologies validate the compound’s selectivity for a target enzyme over structurally related isoforms?

- Methodological Answer :

- Kinase profiling panels : Screen against a panel of 50+ kinases to identify off-target effects .

- Alanine-scanning mutagenesis : Modify active-site residues in the target enzyme to confirm binding specificity .

- SPR-based competition assays : Compare binding kinetics between isoforms using surface plasmon resonance .

Safety and Handling

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N2/Ar) at –20°C to prevent oxidation .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods during synthesis .

- Waste disposal : Neutralize acidic/basic byproducts before disposal and adhere to institutional guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.